N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide
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Overview
Description
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and materials science. The compound features a unique structure combining a pyridine ring, a benzimidazole moiety, and a thiophene ring, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable thiophene precursor.
Final coupling: The final step involves coupling the synthesized benzimidazole-pyridine intermediate with the thiophene carboxamide under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biology: It can be used as a probe to study enzyme activities and protein interactions.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for novel materials.
Industry: It can be used in the synthesis of advanced polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but differ in the heterocyclic core.
Benzimidazole derivatives: Compounds like 2-(pyridin-3-yl)-1H-benzo[d]imidazoles have similar structures but lack the thiophene ring.
Thiophene carboxamides: These compounds contain the thiophene and carboxamide groups but differ in the attached heterocycles.
Uniqueness
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which imparts a wide range of chemical and biological properties. This structural diversity allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12N4OS |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H12N4OS/c22-17(15-4-2-8-23-15)19-12-5-6-13-14(9-12)21-16(20-13)11-3-1-7-18-10-11/h1-10H,(H,19,22)(H,20,21) |
InChI Key |
SJIHNABMKCTHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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